molecular formula C15H19N3O2S2 B2429670 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705512-60-2

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2429670
CAS No.: 1705512-60-2
M. Wt: 337.46
InChI Key: FFQZOQGSUICUHV-UHFFFAOYSA-N
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Description

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a sophisticated heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture, combining a 3-methoxy-1-methyl-1H-pyrazole ring and a 1,4-thiazepane scaffold constrained by a thiophene unit. This specific structural motif is of significant interest in the design of novel pharmacologically active compounds, particularly as a potential scaffold for targeting G-protein-coupled receptors (GPCRs) or enzymes . The integration of nitrogen-containing heterocycles like pyrazole with sulfur-containing rings such as thiophene and thiazepane is a common strategy in modern drug discovery. These structures are frequently explored in the development of therapeutics for various conditions, including liver diseases . The presence of the methanone linker provides a versatile synthetic handle for further chemical modification, allowing researchers to create diverse analog libraries for structure-activity relationship (SAR) studies. This compound is supplied as a high-grade chemical for research purposes. It is intended for use in hit-to-lead optimization, biochemical screening, and as a key intermediate in the synthesis of more complex molecules. This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all laboratory chemicals with appropriate precautions and in accordance with all applicable regulations.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-17-10-11(14(16-17)20-2)15(19)18-6-5-13(22-9-7-18)12-4-3-8-21-12/h3-4,8,10,13H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQZOQGSUICUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic organic molecule that has garnered interest for its potential biological activities. Its unique structure integrates a pyrazole ring and a thiazepane ring, which may enhance its pharmacological properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Structural Characteristics

The compound features two significant structural components:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for various biological activities including antimicrobial and anti-inflammatory effects.
  • Thiazepane Ring : A seven-membered ring that incorporates both sulfur and nitrogen, contributing to the compound's unique properties.

Biological Activity Overview

The biological activity of this compound is primarily assessed through various in vitro and in vivo studies. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyrazole and thiazepane have been shown to inhibit bacterial growth effectively. A comparative analysis of related compounds highlights their diverse biological activities:

Compound NameStructural FeaturesBiological Activity
3-MethylpyrazolePyrazole ringAntimicrobial
2-Thiophenecarboxylic acidThiophene ringAnti-inflammatory
5-Arylthiazepane derivativesThiazepane ringAnalgesic
(1-Methylpyrazolyl)(thiazolidinyl) derivativesPyrazole and thiazolidine structuresAnticancer

These findings suggest that the target compound may possess similar or enhanced antimicrobial properties due to its unique combination of structural elements.

Antitumor Activity

A study on related pyrazole compounds revealed significant antitumor activity attributed to their ability to inhibit tubulin polymerization. This mechanism is critical for cancer cell proliferation, suggesting that this compound could be explored further as a potential anticancer agent .

Mechanistic Insights

Understanding the mechanism of action is essential for elucidating the biological activity of this compound. Molecular docking studies can predict how this compound interacts with specific protein targets. In vitro assays can then validate these predictions by examining the compound's effects on various cell lines or isolated enzymes.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Antioxidant Properties : Research on thiazole and pyrazole derivatives has demonstrated antioxidant capabilities, which are beneficial in reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Compounds featuring thiophene rings have shown promise in reducing inflammation, indicating potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Effects : Some pyrazole derivatives have been linked to neuroprotective effects, suggesting their application in treating neurodegenerative disorders.

Scientific Research Applications

Structural Characteristics

The compound's structure can be broken down into two main components:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.
  • Thiazepane Ring : A seven-membered ring that includes sulfur and nitrogen, contributing to the compound's pharmacological properties.

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development. Its structural attributes may allow it to interact effectively with biological macromolecules, making it a candidate for targeting various diseases. The following applications have been identified:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related thiazepine derivatives have shown significant inhibition of cell proliferation in lung (A549) and liver (HepG2) cancer cells.
    CompoundCell LineIC50 (µg/ml)Reference Drug IC50 (µg/ml)
    7gA54927.728.3 (Doxorubicin)
    7gHepG226.621.6 (Doxorubicin)
  • Antimicrobial Properties : While specific data on this compound's antimicrobial activity is limited, thiazepine derivatives are known to exhibit antibacterial and antifungal properties. This suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.

Molecular Interaction Studies

Understanding how this compound interacts with target proteins is crucial for elucidating its mechanisms of action:

  • Molecular Docking Simulations : These computational methods can predict the binding affinities of the compound to various protein targets, providing insights into its potential therapeutic effects.
  • In Vitro Assays : Laboratory tests on cell lines can validate predictions made by molecular docking studies, helping to assess the compound's efficacy and safety profile.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of thiazepine derivatives, including:

  • Study on Anticancer Activity : A study evaluated various thiazepine derivatives against multiple human cancer cell lines, revealing enhanced anticancer activity in compounds featuring furan moieties compared to those without.
  • Gene Expression Analysis : Research indicates that treatment with similar compounds significantly alters gene expression related to cancer progression, suggesting that these derivatives may impact cellular pathways involved in tumor growth and survival.

Q & A

Q. Key Considerations :

  • Monitor regioselectivity during pyrazole substitution using NMR to confirm methoxy and methyl group positions .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .

Basic: What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Answer:

  • X-ray crystallography : Resolve the stereochemistry of the thiazepane ring and confirm the methanone linkage. Monoclinic crystal systems (space group P21/c) are typical for such heterocycles, with unit cell parameters comparable to related pyrazole-thiophene hybrids .
  • NMR spectroscopy :
    • ¹H NMR: Identify thiophene protons (δ 6.8–7.5 ppm) and thiazepane NH/CH₂ signals (δ 2.5–4.0 ppm).
    • ¹³C NMR: Confirm carbonyl (C=O) at ~190 ppm and methoxy carbons at ~55 ppm .
  • Computational analysis : Calculate logP (~1.8) and topological polar surface area (~102 Ų) to predict solubility and membrane permeability .

Advanced: How can reaction conditions be optimized to mitigate side products during acylation of the thiazepane-thiophene precursor?

Answer:
Common side products include:

  • Over-acylation : Excess acylating agents may lead to di-ketone byproducts. Use stoichiometric control (1:1 molar ratio) and monitor via TLC .
  • Ring-opening of thiazepane : Acidic conditions can hydrolyze the thiazepane. Maintain pH >7 using mild bases (e.g., NaHCO₃) during workup .
    Optimization Strategies :
  • Employ low-temperature acylation (0–5°C) to slow reaction kinetics and improve selectivity .
  • Use in situ FTIR to track carbonyl formation and minimize over-reaction .

Advanced: What experimental designs are suitable for evaluating this compound’s bioactivity in neurodegenerative disease models?

Answer:
In vitro assays :

  • Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s method, with donepezil as a positive control. IC₅₀ values <10 µM indicate therapeutic potential .
  • Cellular models : Use SH-SY5Y neuroblastoma cells exposed to Aβ₂₅–₃₅ aggregates. Measure cell viability (MTT assay) and ROS reduction (DCFH-DA probe) .

Q. In vivo design :

  • Randomized block design : Group rodents (n=10/group) into control, diseased, and treated cohorts. Administer compound orally (10–50 mg/kg/day) for 4 weeks .
  • Outcome measures : Assess cognitive performance (Morris water maze) and biomarker levels (ELISA for tau/p-tau) .

Advanced: How do structural modifications to the thiophene or thiazepane moieties influence bioactivity?

Answer:

  • Thiophene substitution :
    • 2-Thienyl vs. 3-thienyl: 2-Thienyl enhances π-stacking with aromatic enzyme pockets, improving AChE inhibition (ΔIC₅₀ = 2.5x) .
    • Electron-withdrawing groups (e.g., Cl): Increase metabolic stability but reduce solubility .
  • Thiazepane modifications :
    • Sulfur oxidation (to sulfoxide/sulfone): Alters ring conformation, impacting target binding. Sulfone derivatives show reduced CNS penetration due to increased polarity .

Q. Methodology :

  • Synthesize analogs via Suzuki coupling (thiophene) or ring-expansion (thiazepane) .
  • Compare SAR using molecular docking (PDB: 4EY7) and MD simulations .

Advanced: How can environmental fate studies be designed to assess this compound’s ecological impact?

Q. Answer :

  • Photodegradation : Expose to UV light (λ=254 nm) in aqueous buffer (pH 7.4). Monitor half-life via HPLC and identify metabolites (e.g., pyrazole cleavage products) .
  • Bioaccumulation : Use Daphnia magna models. Measure BCF (bioconcentration factor) after 48-h exposure .
  • Soil adsorption : Conduct batch experiments with varying organic matter content. Calculate Freundlich constants (Kf) to predict mobility .

Advanced: How should researchers address contradictions in bioactivity data across different assay systems?

Example Contradiction : High in vitro potency but low in vivo efficacy.
Resolution Strategies :

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and BBB penetration (PAMPA-BBB assay) .
  • Metabolite screening : Use LC-MS to identify inactive/degraded products in liver microsomes .
  • Dose optimization : Adjust administration route (e.g., intraperitoneal vs. oral) to improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.